molecular formula C17H16N4S3 B13359105 3-{[(2-Phenylethyl)sulfanyl]methyl}-6-(2-thienylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-{[(2-Phenylethyl)sulfanyl]methyl}-6-(2-thienylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13359105
M. Wt: 372.5 g/mol
InChI Key: LRBXQXZDOCOGAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[(2-Phenylethyl)sulfanyl]methyl}-6-(2-thienylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazole ring fused with a thiadiazole ring, which is further substituted with phenylethyl and thienylmethyl groups.

Preparation Methods

The synthesis of 3-{[(2-Phenylethyl)sulfanyl]methyl}-6-(2-thienylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves multiple steps, starting from readily available starting materialsThe reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

    Common Reagents and Conditions: Typical reagents include acids, bases, oxidizing agents, and reducing agents. Reaction conditions often involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

    Major Products: The major products formed depend on the type of reaction.

Scientific Research Applications

3-{[(2-Phenylethyl)sulfanyl]methyl}-6-(2-thienylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[(2-Phenylethyl)sulfanyl]methyl}-6-(2-thienylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include the inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .

Comparison with Similar Compounds

Similar compounds include other triazolothiadiazoles and related heterocyclic compounds. Compared to these, 3-{[(2-Phenylethyl)sulfanyl]methyl}-6-(2-thienylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific substituents, which confer distinct biological activities and chemical properties. Similar compounds include:

Properties

Molecular Formula

C17H16N4S3

Molecular Weight

372.5 g/mol

IUPAC Name

3-(2-phenylethylsulfanylmethyl)-6-(thiophen-2-ylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H16N4S3/c1-2-5-13(6-3-1)8-10-22-12-15-18-19-17-21(15)20-16(24-17)11-14-7-4-9-23-14/h1-7,9H,8,10-12H2

InChI Key

LRBXQXZDOCOGAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCSCC2=NN=C3N2N=C(S3)CC4=CC=CS4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.